(4-Fluorophenyl)(2-iodophenyl)methanamine hydrochloride
Overview
Description
Scientific Research Applications
Fluorophores and Molecular Imaging
Fluorophores, including compounds with fluorinated phenyl groups, have significant utility in molecular imaging, especially for in vivo cancer diagnosis. These compounds allow for real-time detection of cancer using optical imaging, leveraging the unique optical properties imparted by fluorinated groups for enhanced imaging contrast and specificity. However, the toxicity and safety profile of these fluorophores must be thoroughly assessed before clinical application, as highlighted by a literature review on the toxicity of widely used fluorophores in molecular imaging (Alford et al., 2009).
Environmental Monitoring and Organic Pollutants
Research on the environmental impact of organic pollutants, including fluorinated and iodinated compounds, underscores the importance of monitoring water quality and the ecological effects of chemical contaminants. Studies focusing on priority substances (PSs) and contaminants of emerging concern (CECs) identified by EU guidelines reveal the pervasive presence of various organic pollutants in water bodies. These findings emphasize the necessity for continuous environmental monitoring and the development of strategies to mitigate the impact of harmful organic compounds on ecosystems and human health (Sousa et al., 2018).
Fluoroalkylation Reactions in Aqueous Media
The advancement of fluoroalkylation reactions, particularly in aqueous media, is a notable area of research with implications for synthesizing fluorinated compounds, including those similar to (4-Fluorophenyl)(2-iodophenyl)methanamine hydrochloride. These reactions are pivotal for incorporating fluorinated groups into target molecules in an environmentally friendly manner, contributing to the development of new pharmaceuticals, agrochemicals, and functional materials (Song et al., 2018).
Properties
IUPAC Name |
(4-fluorophenyl)-(2-iodophenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FIN.ClH/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15;/h1-8,13H,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDQVPGTIKIOSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)N)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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